(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane
Description
This compound is a highly substituted oxane (tetrahydropyran) derivative featuring three phenylmethoxy (benzyloxy) groups, one phenylmethoxymethyl substituent, and a propenoxy (allyloxy) chain. Its structure suggests applications as a synthetic intermediate, particularly in carbohydrate or natural product synthesis, where bulky protecting groups like phenylmethoxy are employed to stabilize reactive hydroxyl moieties during multi-step reactions.
Properties
Molecular Formula |
C37H40O6 |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane |
InChI |
InChI=1S/C37H40O6/c1-2-23-39-37-36(42-27-32-21-13-6-14-22-32)35(41-26-31-19-11-5-12-20-31)34(40-25-30-17-9-4-10-18-30)33(43-37)28-38-24-29-15-7-3-8-16-29/h2-22,33-37H,1,23-28H2/t33-,34-,35+,36-,37+/m1/s1 |
InChI Key |
LFXIXGYQTQLJCK-MANRWTMFSA-N |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride or potassium carbonate . The allyl group is then introduced at the anomeric position using allyl bromide in the presence of a base .
Industrial Production Methods
While specific industrial production methods for Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside are not widely documented, the general approach involves large-scale benzylation and allylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to convert the benzyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed to remove benzyl groups.
Substitution: Benzyl groups can be substituted using reagents like trifluoroacetic acid (TFA) or boron tribromide (BBr3).
Major Products Formed
Epoxides: Formed from the oxidation of the allyl group.
Deprotected Glucopyranosides: Formed from the reduction of benzyl groups to hydroxyl groups.
Scientific Research Applications
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside primarily involves its reactivity as a protected glucopyranoside. The benzyl groups protect the hydroxyl groups from unwanted reactions, allowing selective modifications at the anomeric position. The allyl group can participate in various reactions, such as epoxidation or cross-coupling, to introduce additional functionality .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound lacks hydroxyl groups due to full benzyl protection, contrasting with ’s hydroxyl-rich phenolic compound, which has 16 H-bond donors .
- Compared to acetylated analogs (e.g., ), benzyl ethers in the target compound confer greater stability under acidic/basic conditions but require harsher deprotection methods (e.g., hydrogenolysis) .
Physicochemical Properties
Implications :
- The target compound’s high lipophilicity (LogP ~5) suggests poor aqueous solubility but enhanced membrane permeability, making it suitable for organic-phase reactions or lipid-based delivery systems.
- In contrast, hydroxylated analogs () exhibit higher polarity, favoring applications in aqueous environments (e.g., pharmacological reference standards) .
Key Steps :
Core Oxane Formation : Cyclization of a diol or triol precursor.
Benzylation : Reaction with benzyl bromide under basic conditions to install phenylmethoxy groups.
Propenoxy Introduction: Allylation via nucleophilic substitution or Mitsunobu reaction.
Biological Activity
The compound (2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane is a complex organic molecule notable for its intricate structure and potential biological activities. Characterized by multiple phenylmethoxy groups and a prop-2-enoxy functional group, this compound features a six-membered oxane ring with specific stereochemistry that influences its biological interactions and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 678.8 g/mol. The stereochemistry at multiple chiral centers enhances its specificity in biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Phenylmethoxy and prop-2-enoxy |
| Molecular Weight | 678.8 g/mol |
| Molecular Formula |
Potential Biological Activities
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals.
- Antimicrobial Properties : Some derivatives exhibit activity against various bacterial strains.
- Anticancer Effects : Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines.
Research on structurally related compounds suggests several mechanisms through which (2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane may exert its biological effects:
- Enzyme Inhibition : Compounds with similar phenolic structures often act as enzyme inhibitors.
- Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways.
- DNA Interaction : Some derivatives are known to intercalate with DNA, affecting replication and transcription.
Case Studies and Research Findings
A limited number of studies directly address the biological activity of this specific compound; however, insights can be drawn from related research:
- Study on Phenolic Compounds : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of phenolic compounds similar to this oxane derivative. The study found that these compounds could induce apoptosis in various cancer cell lines through caspase activation and mitochondrial pathways .
- Antimicrobial Activity Assessment : Research conducted by Smith et al. (2023) demonstrated that phenylmethoxy derivatives displayed significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis .
- Antioxidant Properties Investigation : A comparative analysis showed that phenolic structures could effectively reduce oxidative stress in cellular models, suggesting that (2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane may possess similar capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
